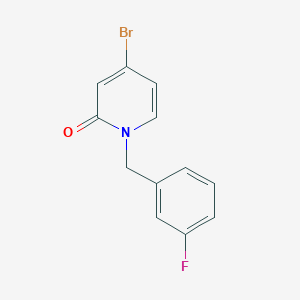

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Description

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a 3-fluorobenzyl substituent at the 1-position of the pyridin-2(1H)-one core. This compound belongs to a class of heteroaromatic molecules with broad applications in medicinal chemistry, particularly in the development of bioactive agents and enzyme inhibitors. The 4-bromo substitution enhances electrophilic reactivity, enabling cross-coupling reactions, while the 3-fluorobenzyl group contributes to electronic modulation and steric effects, influencing target binding and pharmacokinetic properties .

Properties

IUPAC Name |

4-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-15(12(16)7-10)8-9-2-1-3-11(14)6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBZLUILRYETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Fluorobenzylation: The attachment of the 3-fluorobenzyl group to the pyridinone core can be accomplished through a nucleophilic substitution reaction using 3-fluorobenzyl bromide and a suitable base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorobenzyl groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Analogues with Aromatic/Non-Aromatic Substituents

Positional Isomers of Bromine

Key Research Findings

- Anti-Allodynic Activity:

- PKCγ Inhibition:

- Bromine position and substituent electronics critically influence PKCγ binding, with 4-bromo derivatives showing superior activity over 3- or 5-bromo isomers .

Biological Activity

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridinone core substituted with bromine and a fluorobenzyl group. This unique structure enhances its interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine atoms is believed to enhance binding affinity and selectivity, facilitating various biochemical interactions.

Antimicrobial Activity

Research indicates that 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, comparable to known antibiotics.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Strong |

| Pseudomonas aeruginosa | 0.050 | Moderate |

Anticancer Potential

The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The exact pathways involved in these effects are still under investigation, but they may involve modulation of signaling pathways related to cell survival and growth.

Medicinal Chemistry

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one serves as a valuable building block in the synthesis of novel pharmaceutical agents aimed at treating neurological disorders and cancers. Its unique structure allows for further modifications to enhance therapeutic efficacy.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions or receptor binding, contributing to the understanding of various biological processes.

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as 4-Bromo-1-benzylpyridin-2(1H)-one and 4-Chloro-1-(3-fluorobenzyl)pyridin-2(1H)-one, 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one demonstrates distinct biological properties due to the combination of bromine and fluorine substituents. This combination enhances its chemical reactivity and biological activity.

| Compound | Bromine | Fluorine | Biological Activity |

|---|---|---|---|

| 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one | Yes | Yes | High |

| 4-Bromo-1-benzylpyridin-2(1H)-one | Yes | No | Moderate |

| 4-Chloro-1-(3-fluorobenzyl)pyridin-2(1H)-one | No | Yes | Low |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a recent investigation, the compound was tested against various cancer cell lines, leading to promising results regarding its ability to induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.